2-Methyl-4-(3-nitrophenyl)-1,3-thiazole
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .Scientific Research Applications
Pharmacological Applications
Compounds similar to “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” have shown a wide range of biological and pharmacological activities . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, which are structurally similar to “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole”, have been used in the treatment of myeloid leukemia . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to have antimicrobial properties . This makes “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” a potential candidate for antimicrobial applications.
Antifungal Applications
Similar compounds have been reported to have antifungal properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in antifungal applications.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in antiparasitic applications.
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties . This suggests that “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” could potentially be used in diuretic applications.
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKXLZKNKFOCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-nitrophenyl)-1,3-thiazole |
Synthesis routes and methods
Procedure details
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